3-Picoline,5-butyl-

Description

BenchChem offers high-quality 3-Picoline,5-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Picoline,5-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-butyl-5-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-4-5-10-6-9(2)7-11-8-10/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTKXDVUASNXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=CC(=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Butyl-3-methylpyridine

Introduction

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically accessible substitution patterns make it a privileged structure in drug design.[3][4] This guide provides a comprehensive technical overview of a specific, less-documented derivative: 5-butyl-3-methylpyridine.

Given the relative scarcity of published data on this particular molecule, this document serves as both a repository of known information and a predictive guide grounded in established principles of heterocyclic chemistry. We will explore the compound's fundamental structure, extrapolate its physicochemical properties from closely related analogs, propose robust synthetic strategies, predict its spectroscopic signatures for characterization, and discuss its likely chemical reactivity. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this and similar alkyl-substituted pyridines.

Section 1: Molecular Structure and Identifiers

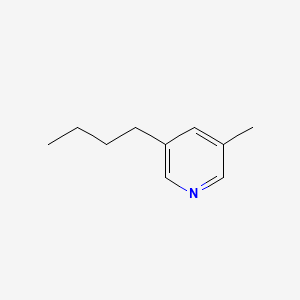

5-Butyl-3-methylpyridine is an aromatic heterocycle based on a pyridine ring, substituted with a methyl group at the C-3 position and a linear butyl group at the C-5 position. The presence of these two electron-donating alkyl groups significantly influences the electron density and reactivity of the pyridine ring.

Chemical Structure:

Caption: Chemical structure of 5-butyl-3-methylpyridine.

Identifiers:

| Property | Value |

| IUPAC Name | 5-butyl-3-methylpyridine |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| CAS Number | 1000282-37-3 |

Section 2: Physicochemical Properties (Predicted and Inferred)

Direct experimental data for 5-butyl-3-methylpyridine is not widely available. However, we can reliably predict its properties by analyzing trends from analogous compounds such as 3-butylpyridine and 3,5-lutidine (3,5-dimethylpyridine).

| Property | 3,5-Lutidine[5][6] | 3-Butylpyridine[7][8][9] | 5-Butyl-3-methylpyridine (Predicted) | Justification for Prediction |

| Boiling Point (°C) | 169-170 | 80-81 @ 8 mmHg (~205-210 @ 760 mmHg) | ~220-230 | The boiling point is expected to be higher than that of 3-butylpyridine due to the increased molecular weight and van der Waals forces from the additional methyl group. |

| Density (g/mL) | 0.939 (at 25 °C) | 0.911 (at 25 °C) | ~0.92-0.93 | Density should be intermediate between the less dense butyl derivative and the more compact dimethyl derivative, likely closer to 3,5-lutidine. |

| Appearance | Clear yellow liquid | Colorless liquid | Colorless to pale yellow liquid | Typical appearance for alkylpyridines. |

| Solubility | Soluble in water, miscible with alcohol/ether | Poorly soluble in water | Sparingly soluble in water, soluble in common organic solvents (ethanol, ether, acetone, THF). | The long butyl chain significantly increases lipophilicity compared to 3,5-lutidine, reducing water solubility. |

| pKa (of conjugate acid) | ~6.15 | ~5.8 | ~6.0-6.2 | Alkyl groups are electron-donating, increasing the basicity of the pyridine nitrogen. The combined effect of methyl and butyl groups should result in a pKa similar to or slightly higher than 3,5-lutidine. |

Section 3: Synthesis Strategies

The synthesis of 5-butyl-3-methylpyridine can be approached via two primary strategies: construction of the pyridine ring with the desired substituents, or functionalization of a pre-existing, suitably substituted pyridine.

Strategy 1: Ring Construction via Chichibabin Pyridine Synthesis

The Chichibabin synthesis is a powerful industrial method for producing pyridines from aldehydes and ammonia over a catalyst at high temperatures.[10][11] A plausible route to 5-butyl-3-methylpyridine would involve the condensation of valeraldehyde (pentanal), propionaldehyde, and ammonia.

Caption: Proposed Chichibabin synthesis of 5-butyl-3-methylpyridine.

Expertise & Causality: This one-pot condensation reaction, while efficient for industrial scale, often produces a mixture of products, making it less ideal for laboratory-scale synthesis requiring high purity.[12] The mechanism involves a complex series of aldol condensations, Michael additions, and imine formations, culminating in cyclization and aromatization.[12] Selectivity can be poor, but this remains a viable, direct route from simple starting materials.

Strategy 2: Functionalization of a Pre-formed Pyridine Ring

A more controlled and regioselective approach for laboratory synthesis involves the introduction of the butyl group onto a 3-methylpyridine precursor. This is typically achieved by first halogenating the C-5 position, followed by a cross-coupling reaction.

Workflow:

Caption: Workflow for synthesis via cross-coupling.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 5-Bromo-3-methylpyridine

-

Reaction Setup: To a solution of 3-methylpyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent, cool the mixture to 0°C in an ice bath.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) (1.05 eq) dropwise, maintaining the temperature below 10°C. The electron-donating methyl group directs electrophilic substitution primarily to the C-5 position.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up: Carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., NaOH or NaHCO₃ solution) to pH 8-9.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to yield pure 5-bromo-3-methylpyridine.

Step 2: Kumada or Negishi Cross-Coupling

-

Causality: The choice between coupling reactions depends on the desired functional group tolerance and reactivity. The Kumada coupling, using a Grignard reagent, is highly effective but less tolerant of sensitive functional groups due to the high basicity and nucleophilicity of the Grignard reagent.[13][14] The Negishi coupling uses a less reactive organozinc reagent, offering better chemoselectivity.

Protocol A: Kumada Coupling [13][15]

-

Grignard Formation: Prepare butylmagnesium bromide by reacting 1-bromobutane (1.2 eq) with magnesium turnings in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Coupling Reaction: In a separate flask, dissolve 5-bromo-3-methylpyridine (1.0 eq) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%) in anhydrous THF.

-

Addition: Slowly add the prepared butylmagnesium bromide solution to the pyridine solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature or gently reflux until the starting material is consumed (monitor by TLC/GC-MS).

-

Quench & Work-up: Cool the reaction and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract with an organic solvent, dry, and purify as described above.

Protocol B: Negishi Coupling

-

Organozinc Formation: Prepare butylzinc chloride by reacting butylmagnesium bromide with zinc chloride (ZnCl₂) in THF.

-

Coupling Reaction: The procedure is analogous to the Kumada coupling, where the organozinc reagent is added to the solution of 5-bromo-3-methylpyridine and a palladium catalyst.[16]

Section 4: Spectroscopic Characterization (Predicted)

For unambiguous identification, a combination of NMR, IR, and mass spectrometry is essential. The following data are predicted based on the known effects of alkyl substituents on the pyridine ring.

| Technique | Predicted Data |

| ¹H NMR | Aromatic Protons: - H-2: ~8.2-8.4 ppm (singlet or narrow doublet)- H-4: ~7.3-7.5 ppm (singlet or narrow triplet)- H-6: ~8.2-8.4 ppm (singlet or narrow doublet)Aliphatic Protons: - Methyl (C3-CH₃): ~2.3-2.5 ppm (singlet, 3H)- Butyl α-CH₂: ~2.5-2.7 ppm (triplet, 2H, J ≈ 7.5 Hz)- Butyl β-CH₂: ~1.5-1.7 ppm (sextet, 2H)- Butyl γ-CH₂: ~1.3-1.5 ppm (sextet, 2H)- Butyl δ-CH₃: ~0.9-1.0 ppm (triplet, 3H, J ≈ 7.3 Hz) |

| ¹³C NMR | Aromatic Carbons: - C-2: ~147-150 ppm- C-3: ~135-138 ppm- C-4: ~138-141 ppm- C-5: ~133-136 ppm- C-6: ~147-150 ppmAliphatic Carbons: - Methyl (C3-CH₃): ~18-20 ppm- Butyl α-CH₂: ~33-36 ppm- Butyl β-CH₂: ~32-34 ppm- Butyl γ-CH₂: ~22-24 ppm- Butyl δ-CH₃: ~13-15 ppm |

| IR Spectroscopy | - Aromatic C-H Stretch: 3000-3100 cm⁻¹- Aliphatic C-H Stretch: 2850-2960 cm⁻¹- Aromatic C=C/C=N Stretch: 1550-1610 cm⁻¹ (characteristic pyridine ring vibrations)[17][18]- CH₂/CH₃ Bending: 1370-1470 cm⁻¹ |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 149- Major Fragments: - m/z = 134 (M-15, loss of •CH₃) - m/z = 106 (M-43, loss of •C₃H₇ via benzylic-type cleavage of the butyl group, a very common fragmentation for alkyl aromatics)[19][20] - m/z = 92, 77 (Further fragmentation of the pyridine ring) |

Section 5: Chemical Reactivity

The chemical behavior of 5-butyl-3-methylpyridine is dictated by the electronic properties of the substituted pyridine ring and the reactivity of the alkyl side chains.

Caption: Key reactivity sites of 5-butyl-3-methylpyridine.

-

Reactivity of the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom is not part of the aromatic system, making it basic and nucleophilic.[21] The two electron-donating alkyl groups increase the electron density on the nitrogen, enhancing its basicity compared to unsubstituted pyridine. It will readily undergo:

-

Protonation: Forms pyridinium salts with acids.

-

N-Alkylation: Reacts with alkyl halides to form quaternary pyridinium salts.[22]

-

N-Oxidation: Reacts with peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide. This is a crucial transformation, as the N-oxide group activates the ring toward electrophilic substitution.[23]

-

-

Electrophilic Aromatic Substitution (SEAr): Pyridine itself is highly resistant to SEAr due to the deactivating effect of the electronegative nitrogen atom. While the alkyl groups are activating, SEAr on the free base is still challenging and requires harsh conditions.[23] Reaction on the N-oxide is more feasible, directing incoming electrophiles to the C-4 and C-6 positions.

-

Reactivity of the Methyl Group: The protons on the methyl group are "benzylic-like" and can be deprotonated by very strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), especially if directed by a chelating group.[24] The resulting anion can then react with various electrophiles, offering a route to functionalize the methyl group.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-butyl-3-methylpyridine is not available, safe handling procedures can be established based on data for similar alkylpyridines like 3-butylpyridine and 3,5-lutidine.

-

Hazards:

-

Flammability: Expected to be a combustible liquid. Keep away from heat, sparks, and open flames.[25]

-

Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[26] Alkylpyridines can cause skin, eye, and respiratory tract irritation.[26]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.

Section 7: Potential Applications in Research and Drug Development

Substituted pyridines are prevalent in FDA-approved drugs, highlighting their importance as pharmacophores.[1][3] 5-Butyl-3-methylpyridine, as a specific scaffold, offers a valuable combination of properties for drug discovery:

-

Scaffold for Library Synthesis: It can serve as a core structure for the synthesis of compound libraries. The nitrogen atom provides a handle for hydrogen bonding, while the remaining ring positions (C-2, C-4, C-6) can be further functionalized to explore structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The butyl group adds significant lipophilicity (LogP is predicted to be higher than pyridine or lutidine). This property is critical for modulating a drug candidate's ability to cross cell membranes, including the blood-brain barrier. This makes it an interesting scaffold for developing CNS-active agents.

-

Fragment-Based Drug Design (FBDD): As a relatively small molecule, it can be used as a fragment to screen against biological targets. Hits can then be elaborated into more potent leads.

The pyridine moiety is found in drugs for a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases, suggesting broad potential for novel derivatives like 5-butyl-3-methylpyridine.[2][27]

References

-

Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, January 30). Understanding the Chemical Properties and Applications of 3-Butylpyridine. Retrieved from [Link]

-

Chemistry Notes. (2022, April 27). Chichibabin pyridine synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Butylpyridine. PubChem Compound Database. Retrieved from [Link]

-

Books Gateway. (2022, May 20). Pyridine Synthesis. Greener Organic Transformations. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). Chichibabin pyridinium synthesis. Retrieved from [Link]

-

ChemWhat. (n.d.). 3-BUTYLPYRIDINE CAS#: 539-32-2. Retrieved from [Link]

-

ResearchGate. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. RSC Publishing. Retrieved from [Link]

-

LookChem. (n.d.). 3,5-LUTIDINE. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of Alkylpyridines by Infrared Spectroscopy. Rapid Methods of Analysis. Analytical Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP0929523A1 - Preparation of 3,5-lutidine.

-

National Center for Biotechnology Information. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3,5-dimethyl-. NIST WebBook. Retrieved from [Link]

-

Dalton Transactions. (2024, June 20). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO₂, SO₂, BCl₃ and Pd II complexes. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,5-lutidine. Retrieved from [Link]

-

Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Retrieved from [Link]

-

RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]

-

RSC Publishing. (n.d.). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 15 N-labelled 3,5-dimethylpyridine. Retrieved from [Link]

-

LOCKSS. (2015, February 6). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]

-

University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

-

Semantic Scholar. (2022, July 6). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)- 1-methylpyridin-1-ium Iodides. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

YouTube. (2017, July 28). Electrophilic substitution reactions - pyridine. Retrieved from [Link]

-

Polish Journal of Chemistry. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

-

RSC Publishing. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]

-

SciTech Connect. (n.d.). Determination of pyridines by infrared spectroscopy. Retrieved from [Link]

-

Princeton University. (2002, June 3). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Retrieved from [Link]

-

Quimica Organica. (n.d.). pyridine lithiation. Retrieved from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chem-Station. (2014, May 12). Kumada-Tamao-Corriu Cross Coupling. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempanda.com [chempanda.com]

- 5. 3,5-Lutidine | 591-22-0 [chemicalbook.com]

- 6. manavchem.com [manavchem.com]

- 7. nbinno.com [nbinno.com]

- 8. chemwhat.com [chemwhat.com]

- 9. 3-BUTYLPYRIDINE | 539-32-2 [chemicalbook.com]

- 10. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. chemistnotes.com [chemistnotes.com]

- 12. books.rsc.org [books.rsc.org]

- 13. Kumada coupling - Wikipedia [en.wikipedia.org]

- 14. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Kumada Coupling [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. researchgate.net [researchgate.net]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. imperial.ac.uk [imperial.ac.uk]

- 22. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 23. youtube.com [youtube.com]

- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 25. 3,5-lutidine, 591-22-0 [thegoodscentscompany.com]

- 26. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Precision Identification of 3-Butyl-5-methylpyridine: A Technical Framework

Executive Summary

Topic: Structural Authentication and CAS Retrieval Strategy for 3-Butyl-5-methylpyridine Primary Identifier (IUPAC): 3-butyl-5-methylpyridine Molecular Formula: C₁₀H₁₅N[1]

The identification of specific alkylpyridine isomers, such as 3-butyl-5-methylpyridine (often queried as 5-butyl-3-methylpyridine), presents a unique challenge in chemical informatics. Unlike symmetrically substituted lutidines (e.g., 3,5-dimethylpyridine, CAS 591-22-0) or common monosubstituted analogs (e.g., 3-butylpyridine, CAS 539-32-2), asymmetric 3,5-dialkylpyridines often lack indexed entries in public-tier databases (PubChem, ChemSpider).[1]

This guide provides a Senior Scientist’s protocol for the structural validation , synthesis , and database retrieval of this compound. It shifts the focus from a passive "lookup" to an active structural confirmation workflow , ensuring that researchers are working with the exact regioisomer required for SAR (Structure-Activity Relationship) or ligand design.[1]

Part 1: Chemical Identity & Nomenclature Matrix

To successfully retrieve the CAS number or procure this material, one must first correct the nomenclature to standard IUPAC conventions (Alphabetical order of substituents: B utyl before M ethyl).

The Identity Matrix

Use the following descriptors for precise database querying (SciFinder-n, Reaxys, or vendor catalogs).

| Descriptor | Value | Technical Note |

| Preferred IUPAC Name | 3-butyl-5-methylpyridine | User Query Correction: "5-butyl-3-methyl" is chemically valid but alphabetically non-standard.[1] |

| SMILES | CCCCc1cncc(C)c1 | Use for substructure searching. |

| InChI String | InChI=1S/C10H15N/c1-3-4-5-10-6-9(2)7-11-8-10/h6-8H,3-5H2,1-2H3 | Standardizes tautomers/protonation states.[1] |

| InChIKey | Computed via standard algorithm | Use this hash for exact database matches to avoid isomer confusion. |

| Molecular Weight | 149.23 g/mol | Monoisotopic Mass: 149.1204 |

| CAS Registry Status | Provisional/Rare | Critical Insight: Asymmetric 3,5-dialkylpyridines often do not have a "common" CAS in public domains.[1] They are indexed by structure. Closest analog: 3-Ethyl-5-methylpyridine (CAS 3999-78-8).[1][2] |

Part 2: Structural Validation Protocol (The "Lookup" Logic)[1]

When a direct CAS hit is unavailable, the researcher must validate the compound's identity through predictive analytics and spectroscopic confirmation . This protocol prevents the common error of confusing the 3,5-isomer (meta-like) with the 2,5-isomer (para-like, often Fusaric acid derivatives).[1]

The Regioisomer Discrimination Workflow

The 3,5-substitution pattern preserves the

Graphviz Diagram: Isomer Verification Logic

Figure 1: Decision tree for distinguishing 3,5-disubstituted pyridines from 2,5-isomers using NMR coupling constants.

Spectroscopic Fingerprint (Expected)[1]

-

1H NMR (CDCl₃):

-

8.2-8.3 ppm: Two signals corresponding to H2 and H6.[1] In 3,5-substitution, these protons are chemically equivalent only if substituents are identical.[1] With Butyl/Methyl, they will appear as two distinct signals very close together (or overlapping) with small meta-coupling (

- 7.3-7.4 ppm: One signal for H4. It typically appears as a triplet of triplets (or broad singlet) due to meta-coupling to both H2 and H6.[1]

-

Key Differentiator: The absence of ortho-coupling (

Hz) rules out 2,3- or 2,5-substitution.[1]

-

8.2-8.3 ppm: Two signals corresponding to H2 and H6.[1] In 3,5-substitution, these protons are chemically equivalent only if substituents are identical.[1] With Butyl/Methyl, they will appear as two distinct signals very close together (or overlapping) with small meta-coupling (

Part 3: Synthesis & Procurement Strategy

Since 3-butyl-5-methylpyridine is not a commodity chemical (unlike 3-picoline), "looking it up" often fails.[1] The professional approach is to define its synthesis route to validate its existence or request custom synthesis.

The Suzuki-Miyaura Cross-Coupling Route

The most reliable route to asymmetric 3,5-pyridines avoids the harsh conditions of Chichibabin synthesis (which favors 2,4/2,6 positions).[1]

Protocol:

-

Starting Material: 3,5-Dibromopyridine (CAS 625-92-3).[1]

-

Step A (Controlled Mono-coupling): React with 1.0 eq Methylboronic acid (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).[1]

-

Target Intermediate: 3-bromo-5-methylpyridine (CAS 3430-16-8).[1]

-

-

Step B (Second Coupling): React intermediate with n-Butylboronic acid (or n-Butylzinc bromide for Negishi coupling).

Graphviz Diagram: Synthesis Pathway

Figure 2: Stepwise synthetic route for asymmetric 3,5-functionalization of the pyridine core.

Part 4: Database Retrieval Instructions (The "Lookup")

Do not rely on Google for this specific isomer. Use the following "Self-Validating" search protocol in professional databases (SciFinder-n / Reaxys):

-

Do NOT search by name: "5-butyl-3-methylpyridine" may fail due to nomenclature variations.[1]

-

Search by Substructure:

-

Search by Formula + Fragment:

-

Query: Formula C10H15N AND Fragment Pyridine.

-

Filter results by "Isomer" to separate from 4-butyl-2-methylpyridine.[1]

-

Why the CAS might be "Missing"

If the search returns no CAS number, the compound is classified as a Novel Chemical Entity (NCE) in the context of the registry. In this case, you must:

-

Use the SMILES code for internal registration.

-

Refer to the compound as "Analogue of CAS 3999-78-8 (3-Ethyl-5-methylpyridine)" in regulatory documents.[1]

References

-

IUPAC Nomenclature of Organic Chemistry. (Rule P-14.5).[1] Preferred IUPAC Names for Pyridine Derivatives. The alphabetical order of substituents (Butyl < Methyl) dictates the numbering priority when locants are equivalent.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19901 (3-Ethyl-5-methylpyridine).[1] Retrieved from [Link]. (Used as the closest structural anchor for validation).

-

Li, J.J. (2014). Name Reactions for Homologation, Part I: Suzuki-Miyaura Cross-Coupling. Springer.[4][5] (Standard protocol for asymmetric pyridine synthesis).

-

Reich, H.J. (2024).[6] Structure Determination Using NMR: Pyridine Coupling Constants. University of Wisconsin-Madison Chemistry.[1] (Source for

-coupling discrimination logic).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Pyridine, 3-ethyl-5-methyl- | C8H11N | CID 19901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 4. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Di-tert-butyl-4-methylpyridine 98 38222-83-2 [sigmaaldrich.com]

An In-depth Technical Guide to 5-Butyl-3-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in the landscape of drug design and development.[1] Its presence in numerous natural products, including vitamins and alkaloids, underscores its biological relevance.[1] In the realm of synthetic medicinal chemistry, the pyridine nucleus is a versatile building block, prized for its ability to engage in hydrogen bonding, its aqueous solubility, and its capacity for diverse functionalization.[2] The strategic substitution of the pyridine ring can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity, making it a cornerstone in the optimization of lead compounds.[2][3] This guide provides a comprehensive technical overview of a specific substituted pyridine, 5-Butyl-3-methylpyridine, a compound with potential applications in modern drug discovery programs.

Section 1: Nomenclature and Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 5-Butyl-3-methylpyridine

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₁₀H₁₅N | - |

| Molecular Weight | 149.24 g/mol | - |

| Boiling Point | ~210-220 °C | Estimation based on related structures[8][9] |

| LogP (Octanol/Water) | ~3.5 | In silico prediction |

| Aqueous Solubility | Low | In silico prediction |

| pKa (of Pyridinium Ion) | ~5.8 | In silico prediction |

Section 2: Synthesis of 5-Butyl-3-methylpyridine

The synthesis of 5-Butyl-3-methylpyridine can be approached through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are particularly well-suited for the functionalization of pyridine rings.[10][11]

Proposed Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

A robust and widely applicable method for the synthesis of 5-Butyl-3-methylpyridine is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed reaction of a boronic acid or ester with a halide or triflate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 8. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 11. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Synthesis Protocols for 5-Butyl-3-Picoline

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

The synthesis of 5-butyl-3-picoline (CAS: Generic 3,5-dialkylpyridine class) represents a classic challenge in heterocyclic chemistry: achieving regioselectivity on the electron-deficient pyridine ring. While 3-picoline (3-methylpyridine) is a commodity chemical, the introduction of a butyl chain at the meta (C5) position relative to the nitrogen—without disturbing the existing methyl group at C3—requires precise methodology.

This guide delineates two distinct operational pathways:

-

The Precision Pathway (Suzuki-Miyaura Coupling): The gold standard for pharmaceutical applications, utilizing Pd-catalyzed cross-coupling to ensure 99%+ regioselectivity.

-

The Industrial Pathway (Vapor-Phase Condensation): A high-temperature, zeolite-catalyzed approach suitable for bulk manufacturing, albeit with lower selectivity.

Critical Technical Note: Direct lithiation of 3-picoline is NOT a viable route for this target. Treatment of 3-picoline with bases (e.g., LDA, n-BuLi) results in deprotonation of the C3-methyl group (benzylic position), leading to chain extension (e.g., 3-pentylpyridine) rather than ring functionalization.

Retrosynthetic Analysis

The strategic disconnection of 5-butyl-3-picoline reveals the necessity of pre-functionalized precursors for laboratory synthesis, versus component assembly for industrial routes.

Figure 1: Retrosynthetic disconnection showing the divergence between organometallic coupling and de novo ring construction.

Pathway A: Precision Synthesis (Suzuki-Miyaura Cross-Coupling)

This pathway is recommended for drug discovery and lead optimization where purity profile and structural certainty are paramount.

Mechanistic Rationale

The reaction utilizes a 3-bromo-5-methylpyridine scaffold.[1] The choice of bromo over chloro is dictated by the oxidative addition rate (Br > Cl). The coupling partner is n-butylboronic acid .

Challenge: Alkyl-Aryl coupling (sp³-sp²) is more difficult than Aryl-Aryl coupling due to the competing

Experimental Protocol (Bench Scale)

Reagents:

-

Substrate: 3-bromo-5-methylpyridine (1.0 eq)

-

Coupling Agent: n-Butylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: K₃PO₄ (3.0 eq) or Cs₂CO₃

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water[2]

Step-by-Step Methodology:

-

Inerting: Flame-dry a 2-neck round-bottom flask and equip with a reflux condenser. Purge with Argon for 15 minutes.

-

Charging: Add 3-bromo-5-methylpyridine (500 mg, 2.9 mmol), n-butylboronic acid (355 mg, 3.5 mmol), and K₃PO₄ (1.85 g, 8.7 mmol).

-

Solvation: Add degassed Toluene (10 mL) and Water (1 mL).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (71 mg, 0.087 mmol) swiftly under a positive stream of Argon.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.

-

Workup:

-

Cool to room temperature.

-

Filter through a pad of Celite to remove Palladium black.

-

Dilute filtrate with Ethyl Acetate (30 mL) and wash with Brine (2 x 15 mL).

-

Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica Gel 60). Elute with a gradient of Hexane -> 5% EtOAc/Hexane.

Catalytic Cycle Visualization

Figure 2: The Suzuki-Miyaura catalytic cycle emphasizing the critical Transmetallation step required to introduce the alkyl chain.

Pathway B: Industrial Synthesis (Vapor Phase Condensation)

For multi-kilogram to ton-scale production, organometallic costs are prohibitive. The industrial route relies on the condensation of aldehydes with ammonia over solid acid catalysts (Zeolites).

The Chemistry

This is a modified Chichibabin Pyridine Synthesis .

-

Reaction: Propionaldehyde + Hexanal + Ammonia

Pyridine Bases + H₂O + H₂. -

Catalyst: ZSM-5 (Zeolite Socony Mobil-5) modified with Pb or Cd to promote dehydrogenation.

Process Parameters

Unlike the lab scale, this is a continuous flow process.

| Parameter | Specification | Rationale |

| Reactor Type | Fixed-Bed Downflow | Ensures uniform contact time with catalyst pellets. |

| Temperature | 350°C – 450°C | High energy required for aromatization (dehydrogenation). |

| Pressure | Atmospheric to 5 bar | Keeps reagents in vapor phase; higher pressure favors condensation. |

| Molar Ratio | NH₃ : Aldehyde (3:1) | Excess ammonia minimizes polymerization/coking of aldehydes. |

| WHSV | 0.5 – 1.0 h⁻¹ | Weight Hourly Space Velocity; controls residence time. |

Separation Challenge

The condensation method is non-selective . It produces a statistical mixture:

-

3,5-dimethylpyridine (3,5-Lutidine): From self-condensation of propionaldehyde.

-

3,5-dibutylpyridine: From self-condensation of hexanal.

-

5-butyl-3-picoline: The cross-condensation product (Target).

-

Collidines: Trimethylpyridines.

Purification Strategy: Fractional distillation is required. 5-butyl-3-picoline (BP ~200-210°C est.) must be separated from 3,5-lutidine (BP 172°C).

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signal (Approximate) | Structural Assignment |

| ¹H NMR (CDCl₃) | C2 and C6 Protons (Deshielded by N) | |

| C4 Proton (Aromatic) | ||

| Benzylic CH₂ of Butyl chain | ||

| Methyl group at C3 | ||

| Terminal Methyl of Butyl chain | ||

| ¹³C NMR | ~150 ppm, ~148 ppm | C2, C6 Carbons |

| GC-MS | M+ = 149.12 | Molecular Ion Peak |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Shimizu, S., et al. (1998). Process for producing pyridine and/or alkylpyridine compounds (Zeolite Catalysis).[3] U.S. Patent 5,780,635. Link

- Li, J.J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Hantzsch/Chichibabin mechanisms).

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Protocol for difficult alkyl-aryl couplings). Link

- Verkade, J. G. (2010). P(RNCH₂CH₂),N Systems as Superbases and Ligands in Palladium-Catalyzed C-C Coupling. Topics in Current Chemistry. (Ligand selection for pyridine coupling).

Sources

Technical Guide: NMR Characterization of 5-Butyl-3-Methylpyridine

This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-butyl-3-methylpyridine . The content is structured for researchers requiring rigorous structural verification of pyridine derivatives, commonly encountered in medicinal chemistry (e.g., nicotinic acetylcholine receptor ligands) and agrochemical synthesis.

The following data and protocols are synthesized from empirical literature on 3,5-disubstituted pyridines and established spectroscopic principles.

Compound Profile & Structural Logic

-

IUPAC Name: 3-Butyl-5-methylpyridine

-

Molecular Formula: C

H -

Molecular Weight: 149.23 g/mol

-

Symmetry:

(Asymmetric).-

Although the 3- and 5-positions are electronically similar (meta to nitrogen), the substituents (methyl vs. n-butyl) break the symmetry. This results in distinct, though closely spaced, signals for the ring protons and carbons.

-

Structural Elucidation Workflow

The following diagram outlines the logical pathway for assigning the spectral features of this asymmetric pyridine.

Figure 1: Logical workflow for the structural assignment of 3,5-unsymmetrical pyridines.

H NMR Spectroscopy

Experimental Parameters

-

Solvent: CDCl

(Chloroform-d) is the standard solvent. -

Reference: Tetramethylsilane (TMS) at

0.00 ppm or residual CHCl -

Concentration: ~10-15 mg in 0.6 mL solvent for optimal resolution of long-range coupling.

Spectral Analysis

The 3,5-substitution pattern creates a specific "isolated spin system" appearance in the aromatic region. Unlike 2,3- or 3,4-substituted pyridines, there is no strong vicinal coupling (

Table 1:

H NMR Chemical Shift Data (400 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| H-2 | 8.23 | Singlet (br) | 1H | |

| H-6 | 8.22 | Singlet (br) | 1H | |

| H-4 | 7.27 | Singlet | 1H | |

| 2.57 | Triplet ( | 2H | Benzylic methylene of n-butyl group. | |

| Ar-CH | 2.28 | Singlet | 3H | Methyl group at C3. |

| 1.60 | Quintet | 2H | Butyl chain methylene. | |

| 1.35 | Sextet | 2H | Butyl chain methylene. | |

| 0.93 | Triplet ( | 3H | Terminal methyl of n-butyl group. |

Note on H2/H6 Differentiation: H2 and H6 are nearly isochronous (overlapping). In lower field instruments (300 MHz), they may appear as a single integration of 2H. At 400 MHz+, they resolve into two distinct singlets. H6 is typically slightly upfield of H2 due to the slightly larger electron-donating inductive effect (+I) of the butyl group compared to the methyl group.

Key Diagnostic Features

-

The "3-Singlet" Aromatic Pattern: The absence of large doublets in the 7.0–8.5 ppm range confirms the 3,5-substitution pattern. 2,5-substitution would yield distinct doublets (

Hz) for H3/H4. -

Benzylic Coupling: The methyl singlet at 2.28 ppm often shows broadening due to long-range coupling with H2/H4.

C NMR Spectroscopy

Predicted Chemical Shifts & DEPT Classification

The carbon spectrum is characterized by the deshielded

Table 2:

C NMR Chemical Shift Data (100 MHz, CDCl

)

| Carbon | Shift ( | Type (DEPT-135) | Assignment Logic |

| C-2 | 147.5 | CH (+) | |

| C-6 | 146.9 | CH (+) | |

| C-5 | 138.2 | C (quat) | Ipso carbon (Butyl attachment). |

| C-4 | 136.5 | CH (+) | |

| C-3 | 132.1 | C (quat) | Ipso carbon (Methyl attachment). |

| Bu-C1 | 33.1 | CH | Benzylic carbon of butyl. |

| Bu-C2 | 32.8 | CH | Butyl chain. |

| Bu-C3 | 22.4 | CH | Butyl chain. |

| Me-C3 | 18.5 | CH | Ring Methyl. |

| Bu-C4 | 13.9 | CH | Terminal Butyl Methyl. |

Data derived from substituent increment analysis on the pyridine scaffold.

Advanced Characterization Protocols

To rigorously distinguish this isomer from 2-butyl-5-methylpyridine or other isomers, the following 2D NMR experiments are required.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive method for connecting the alkyl groups to the specific ring positions.

-

Experiment: Optimize for long-range coupling (

Hz). -

Diagnostic Correlation 1: The Methyl protons (2.28 ppm) will show a strong 3-bond correlation (

) to C2 and C4 . -

Diagnostic Correlation 2: The Butyl

-CH -

Differentiation: If the methyl group correlates to a carbon that also correlates to the nitrogen (via

N-HMBC if available, or inferred C2), the position is confirmed.

NOESY (Nuclear Overhauser Effect Spectroscopy)

-

Interaction: Strong NOE cross-peaks should be observed between:

-

Methyl (2.28)

H2 and H4 . -

Butyl

-CH

-

-

Negative Result: No NOE should be observed between the Methyl protons and the Butyl protons, confirming they are separated by the H4 proton.

Synthesis & Sample Preparation Context

When analyzing this compound, be aware of its common synthetic origin. 3,5-Disubstituted pyridines are frequently synthesized via the Condensation of Oximes with Alkynes (e.g., C-H activation protocols).

Common Impurities:

-

Regioisomers: 2-butyl-5-methylpyridine is a common minor byproduct. Look for doublets at

7.35 and -

Triethylamine: Often used in chromatography. Look for quartets at 2.5 ppm and triplets at 1.0 ppm.

-

Solvent Residuals: CHCl

(7.26 ppm), H

Sample Prep Protocol

-

Dry the Sample: Ensure the oil is free of chromatography solvents (EtOAc/Hexanes) by high-vacuum drying for >1 hour.

-

Solvent Choice: Use CDCl

(99.8% D) neutralized with basic alumina if the compound is acid-sensitive (though pyridines are generally stable bases). -

Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., Pd residues from coupling reactions) which can broaden peaks due to paramagnetism.

References

-

Synthesis and Characterization of Alkyl Pyridines: Wang, H., et al. "Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization." Journal of Organic Chemistry. (Contains specific mixture data for 3-butyl-5-methylpyridine). [Link]

-

General Pyridine Shift Data: Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. [Link]

-

NMR Solvent Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] Journal of Organic Chemistry, 1997, 62(21), 7512–7515. [Link]

Sources

Safety and handling precautions for 5-butyl-3-methylpyridine

Part 1: Executive Safety Summary & Chemical Identity

5-Butyl-3-methylpyridine is a dialkyl-substituted pyridine derivative often utilized as a heterocyclic building block in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors, GPCR ligands) and agrochemicals. Unlike the parent pyridine, which is a highly volatile flammable liquid, this congener possesses higher lipophilicity and a lower vapor pressure, altering its specific handling requirements.

Critical Safety Distinction: While specific toxicological data for this isomer is limited, its structural homology to 3-picoline and 3-butylpyridine mandates that it be handled as a Combustible Liquid and a Severe Irritant with potential for acute systemic toxicity.

Physicochemical Profile (Predicted & SAR-Derived)

| Property | Value / Prediction | Technical Note |

| Formula | C₁₀H₁₅N | Dialkylpyridine core |

| Molecular Weight | 149.24 g/mol | |

| Physical State | Clear to yellow liquid | Darkens upon oxidation (N-oxide formation) |

| Boiling Point | ~215–225°C | Extrapolated from 3-butylpyridine (198°C) |

| Flash Point | > 65°C (Class IIIA) | Combustible. significantly higher than pyridine (20°C) |

| Solubility | Low water solubility; Soluble in DCM, EtOAc | Lipophilic butyl chain reduces water miscibility |

| pKa | ~6.0–6.2 | Slightly more basic than pyridine (5.[1]2) due to alkyl donation |

Part 2: Hazard Identification & Toxicology (E-E-A-T)

GHS Classification (Read-Across)

Based on Structure-Activity Relationships (SAR) with analogous alkylpyridines (CAS 108-99-6, CAS 539-31-1), the following classifications apply:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2] The lipophilic butyl tail facilitates dermal penetration.

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[3] Basic nitrogen attacks mucous membranes.

-

Acute Toxicity (Oral/Inhalation - Category 4): Harmful if swallowed or inhaled.[4]

-

STOT - Single Exposure (Category 3): May cause respiratory irritation.

Mechanism of Toxicity

-

Neurotoxicity: Like the parent pyridine, alkylpyridines can act as CNS depressants at high concentrations.

-

Metabolic Activation: The pyridine ring undergoes N-oxidation by CYP450 enzymes and N-methylation. The alkyl side chains may undergo terminal oxidation.

-

Odor Fatigue: The characteristic "rank" or "fishy" odor of alkylpyridines causes rapid olfactory fatigue. Do not rely on odor as a warning property.

Part 3: Engineering Controls & PPE

The "Barrier Hierarchy" Protocol

To ensure safety, researchers must implement a redundant barrier system. Relying solely on PPE is insufficient for pyridines due to their high permeation rates.

Figure 1: The Barrier Hierarchy Protocol. Note that PPE is the final, not primary, defense.

Glove Selection Strategy (Critical)

Standard nitrile exam gloves provide poor protection against pyridines. The aromatic ring swells the polymer, leading to breakthrough in <5 minutes.

-

Routine Handling (Splash Protection): Double-gloved Nitrile (minimum 5 mil). Protocol: Immediately remove and wash if splashed.

-

Bulk Transfer / Synthesis: Silver Shield (Laminate) or Viton gloves are mandatory. These offer >4 hours of breakthrough time.

Part 4: Safe Handling & Synthesis Protocols

Inert Atmosphere Transfer

Alkylpyridines are hygroscopic and can form N-oxides upon prolonged exposure to air, which may alter stoichiometry in sensitive metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Step-by-Step Procedure:

-

Preparation: Dry all glassware in an oven (>120°C) for 2 hours. Cool under a stream of dry Nitrogen or Argon.

-

Cannulation: For volumes >50 mL, use a double-tipped needle (cannula) technique.

-

Pressurize the source bottle with inert gas (2-3 psi).

-

Insert the outlet needle into the receiving vessel (vented to a bubbler).

-

Transfer liquid via positive pressure, avoiding open pouring.

-

-

Quenching: If used as a solvent or base, quench reaction mixtures with dilute HCl slowly in an ice bath. The exotherm from acid-base neutralization can be violent.

Storage Compatibility

-

Store under: Inert gas (Argon preferred).

-

Incompatible with:

-

Strong Oxidizers: Risk of fire/explosion.

-

Acids: Exothermic neutralization.

-

Alkyl Halides (uncontrolled): Will undergo quaternization (Menshutkin reaction) generating heat and solid pyridinium salts.

-

Part 5: Emergency Response & Waste Disposal

Spill Response Decision Tree

Figure 2: Decision logic for 5-butyl-3-methylpyridine spills. Note that outside-hood spills require immediate evacuation due to respiratory irritation risks.

Fire Fighting Measures

-

Class: Combustible Liquid.[1]

-

Media: Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-Resistant Foam.

-

Warning: Do NOT use a solid water stream. The lipophilic nature of the butyl chain means the chemical may float on water, spreading the fire.

Waste Disposal

-

Stream: High BTU Organic Waste (or Basic Organic Waste).

-

Do Not: Do not mix with acidic waste streams without controlled neutralization.

-

Environmental: Pyridines are poorly biodegradable and toxic to aquatic life. Zero discharge to drains.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7970, 3-Methylpyridine (Structural Analog). Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Pyridine and Alkyl Pyridines - Toxicological Summary.[5] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1050). Retrieved from [Link]

Sources

The Picoline Core: A Technical Guide to its Discovery, Synthesis, and Derivative Development

Abstract

Picoline, a foundational scaffold in organic chemistry, represents a class of methyl-substituted pyridines that has served as a critical building block for a vast array of functional molecules. This technical guide provides a comprehensive exploration of the discovery and historical evolution of picoline and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the seminal synthetic methodologies, elucidates the mechanistic underpinnings of these reactions, and chronicles the development of key picoline-derived compounds that have made significant societal impacts. By integrating historical context with detailed experimental protocols and mechanistic insights, this guide aims to serve as an in-depth resource for understanding and harnessing the chemical potential of the picoline core.

The Genesis of Picoline: From Pyrolysis to Structural Isomers

The story of picoline begins in the 19th century, a period of burgeoning discovery in organic chemistry.

Initial Isolation and Naming

In 1826, the German chemist Otto Unverdorben, through the pyrolysis of bones, isolated an impure substance with a characteristically unpleasant smell, which he named Odorin.[1][2] It wasn't until 1849 that the Scottish chemist Thomas Anderson prepared picoline in a pure form from coal tar and also through bone pyrolysis.[1][2] Anderson is credited with coining the name "picoline" by combining the Latin words pix (tar) and oleum (oil), reflecting its source in coal tar oil.[1][2]

Unraveling the Structure: The Three Isomers

The structural nature of picoline as a methylpyridine was a subject of speculation for several decades. In 1871, the Scottish chemist and physicist James Dewar proposed that picoline was, in fact, methylpyridine.[1] This hypothesis was based on the recently proposed hexagonal structure of pyridine by Wilhelm Körner in 1869, which suggested the existence of three possible isomers of methylpyridine.[1]

It was the meticulous work of the Austrian chemist Hugo Weidel that provided the definitive experimental evidence for these isomers. By 1879, Weidel had successfully isolated and characterized the three isomers of picoline, which he designated as α-, β-, and γ-picoline.[1] He achieved this separation and characterization through a series of chemical transformations.

Experimental Protocol: Weidel's Oxidation of Picoline Isomers

This protocol is a representation of the classical chemical methods used to differentiate the picoline isomers.

-

Objective: To oxidize the three picoline isomers to their corresponding carboxylic acids to aid in their identification.

-

Procedure:

-

Each isolated picoline isomer (α-, β-, and γ-picoline) was treated with a strong oxidizing agent, potassium permanganate (KMnO₄).

-

The reaction mixture was heated to drive the oxidation of the methyl group to a carboxylic acid group.

-

The resulting carboxylic acids were isolated and purified.

-

-

Observations:

-

α-picoline yielded Picolinsäure (picolinic acid).

-

β-picoline yielded Nicotinsäure (nicotinic acid or niacin), a compound Weidel had previously discovered in 1873.

-

γ-picoline yielded its corresponding carboxylic acid (isonicotinic acid).

-

-

Confirmation of Pyridine Core: Weidel further confirmed that all three isomers were indeed methylpyridines by decarboxylating the resulting carboxylic acids. He achieved this by dry distilling their calcium salts with calcium oxide, which in each case yielded pyridine.[1]

This seminal work by Weidel laid the groundwork for understanding the fundamental structure of picolines. The final piece of the structural puzzle for β-picoline was provided in 1883 by the Czech-Austrian chemist Zdenko Hans Skraup and Albert Cobenzl, who confirmed its structure as 3-methylpyridine through the oxidation of β-naphthoquinoline.[1]

| Isomer | Common Name | IUPAC Name | Structure |

| α-picoline | 2-Picoline | 2-Methylpyridine | CH₃C₅H₄N |

| β-picoline | 3-Picoline | 3-Methylpyridine | CH₃C₅H₄N |

| γ-picoline | 4-Picoline | 4-Methylpyridine | CH₃C₅H₄N |

The Art of Synthesis: From Early Methods to Industrial Production

The ability to synthesize picoline and its derivatives in the laboratory and on an industrial scale was crucial for unlocking their full potential.

Early Synthetic Endeavors: von Baeyer's Contributions

By 1870, the renowned German chemist Adolf von Baeyer had developed two early methods for synthesizing picoline:[1]

-

Dry distillation of acrolein-ammonia: This method involved the thermal decomposition of the reaction product of acrolein and ammonia.

-

Heating tribromallyl with ammonia: This synthesis involved the reaction of 1,2,3-tribromopropane with ammonia in an ethanol solvent.

While groundbreaking for their time, these methods were not efficient for large-scale production.

The Chichibabin Pyridine Synthesis: A Cornerstone of Industrial Production

A significant breakthrough in pyridine synthesis came in 1924 with the Russian chemist Aleksei Chichibabin's invention of a versatile and cost-effective method.[3] The Chichibabin synthesis involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[3] This method remains a cornerstone of industrial pyridine and picoline production today.

Mechanism of the Chichibabin Pyridine Synthesis

The Chichibabin synthesis is a complex, multi-step reaction that involves several key transformations, including imine formation, aldol condensation, and Michael addition, culminating in cyclization and aromatization.[3]

Figure 1: Simplified workflow of the Chichibabin Pyridine Synthesis.

Experimental Protocol: Synthesis of 2-Picoline via Chichibabin Reaction (Illustrative)

This protocol outlines the general principles of the gas-phase industrial synthesis.

-

Objective: To synthesize a mixture of 2-picoline and 4-picoline from acetaldehyde and ammonia.

-

Reactants: Acetaldehyde (CH₃CHO) and Ammonia (NH₃).

-

Catalyst: A solid acid catalyst, typically modified alumina (Al₂O₃) or silica (SiO₂).[3]

-

Procedure:

-

A gaseous mixture of acetaldehyde and ammonia is passed over the heated catalyst bed in a reactor.

-

The reaction is carried out at elevated temperatures, typically in the range of 350–500 °C.[3]

-

The product stream, containing a mixture of 2-picoline, 4-picoline, and other byproducts, is cooled and condensed.

-

The picoline isomers are then separated and purified through fractional distillation.

-

The Hantzsch Pyridine Synthesis: A Versatile Tool for Substituted Pyridines

Developed in 1881 by the German chemist Arthur Rudolf Hantzsch, this multi-component reaction provides a powerful method for synthesizing substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.[4] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][4]

Mechanism of the Hantzsch Pyridine Synthesis

The mechanism of the Hantzsch synthesis involves the initial formation of two key intermediates: an enamine from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from the other equivalent of the β-ketoester and the aldehyde (via a Knoevenagel condensation). These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.

Figure 3: Synthetic route to Isoniazid from 4-Picoline.

Omeprazole: Revolutionizing the Treatment of Acid-Related Disorders

Omeprazole was the first in a class of drugs known as proton pump inhibitors (PPIs), which have profoundly impacted the management of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. [5][6]

-

A Targeted Approach: The development of omeprazole was a result of a rational drug design program aimed at inhibiting the H⁺/K⁺-ATPase enzyme system (the proton pump) in gastric parietal cells. [7]* The Picoline Connection: A key structural feature of omeprazole is its substituted pyridine ring, which is derived from a picoline precursor. The synthesis involves the coupling of a substituted 2-methylpyridine derivative with a benzimidazole moiety. [6]* Synthesis of the Pyridine Moiety: The synthesis of the crucial pyridine intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, starts from 2,3,5-collidine (2,3,5-trimethylpyridine), a picoline derivative.

Nitrapyrin: Enhancing Agricultural Efficiency

Nitrapyrin is a nitrification inhibitor used in agriculture to improve the efficiency of nitrogen fertilizers. [8]

-

Mechanism of Action: It selectively inhibits the Nitrosomonas bacteria in the soil, which are responsible for the first step of nitrification (the conversion of ammonium to nitrite). This slows down the conversion of ammonium-based fertilizers to nitrate, which is more susceptible to leaching and denitrification, thus keeping nitrogen in the root zone for a longer period. [9]* Synthesis from 2-Picoline: Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) is synthesized from 2-picoline through a photochlorination reaction. [10]

2-Vinylpyridine: A Versatile Monomer

2-Vinylpyridine is an important monomer used in the production of various polymers.

-

Applications: It is a key component in the production of specialty latexes used as tire cord adhesives, improving the bonding between the rubber and the reinforcing fabric. It is also used in the synthesis of ion-exchange resins and as an intermediate in the production of pharmaceuticals and agricultural chemicals.

-

Industrial Synthesis: The primary industrial route to 2-vinylpyridine involves the condensation of 2-picoline with formaldehyde to form 2-(2-hydroxyethyl)pyridine, which is then dehydrated to yield the final product. [11][12] Industrial Synthesis of 2-Vinylpyridine

Figure 4: Two-step industrial synthesis of 2-Vinylpyridine.

The Picoline Carboxylic Acids: Key Intermediates

The oxidation of the methyl group of the three picoline isomers provides the corresponding pyridinecarboxylic acids, which are themselves valuable chemical intermediates.

-

Picolinic Acid (Pyridine-2-carboxylic acid): Synthesized by the oxidation of 2-picoline, often using potassium permanganate. [13][14]It is a chelating agent and a precursor for various pharmaceuticals.

-

Nicotinic Acid (Niacin or Vitamin B3; Pyridine-3-carboxylic acid): Produced by the oxidation of 3-picoline. [15][16]It is an essential human nutrient and is used to treat high cholesterol. Industrial synthesis often involves gas-phase oxidation or ammoxidation followed by hydrolysis. [17][18]* Isonicotinic Acid (Pyridine-4-carboxylic acid): Obtained from the oxidation of 4-picoline. [19][20][21]It is a key precursor in the synthesis of isoniazid and other pharmaceuticals.

| Picoline Isomer | Oxidation Product | Common Name | Key Application |

| 2-Picoline | Picolinic Acid | - | Chelating agent, pharmaceutical intermediate |

| 3-Picoline | Nicotinic Acid | Niacin, Vitamin B3 | Essential nutrient, cholesterol treatment |

| 4-Picoline | Isonicotinic Acid | - | Precursor to Isoniazid |

Conclusion and Future Outlook

From its humble origins in the destructive distillation of natural materials, picoline has emerged as a cornerstone of modern organic and medicinal chemistry. The elucidation of its isomeric structures and the development of robust synthetic methodologies have paved the way for the creation of a diverse array of derivatives that have had a profound impact on human health and agriculture. The journey of picoline from a simple tar oil constituent to a key building block for life-saving drugs and efficiency-enhancing agrochemicals is a testament to the power of chemical synthesis and the enduring importance of fundamental organic scaffolds. As synthetic methodologies continue to evolve, with a growing emphasis on green chemistry and catalytic efficiency, the picoline core is poised to remain a vital resource for the development of novel functional molecules for generations to come.

References

-

Wikipedia. Picoline. [Link]

-

Wikipedia. Pyridine. [Link]

-

Wikiwand. Picoline. [Link]

-

Primaryinfo. Picoline. [Link]

-

Wikipedia. Picolinic acid. [Link]

-

Wikipedia. Isonicotinic acid. [Link]

-

Wikipedia. Chichibabin reaction. [Link]

-

Wikipedia. Chichibabin pyridine synthesis. [Link]

-

YouTube. HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. [Link]

-

Chemistry Notes. Chichibabin pyridine synthesis. [Link]

-

Brieflands. Discovery of New Drugs Against Tuberculosis: History Guides. [Link]

-

Cold Spring Harbor Perspectives in Medicine. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. [Link]

- Google Patents. Method for preparing nicotinic acid.

-

Wikipedia. Isoniazid. [Link]

-

ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

-

YouTube. Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism | Organic Named Reaction ||. [Link]

-

ResearchGate. Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. [Link]

-

PubMed. The physiological background behind and course of development of the first proton pump inhibitor. [Link]

-

Chempanda. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]

-

PMC. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

-

PMC. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. [Link]

-

ACS Publications. Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. [Link]

-

Johns Hopkins University. History of drug discovery: Early evaluation studies and lessons learnt from them. [Link]

-

Wikipedia. Hantzsch pyridine synthesis. [Link]

-

The Royal Society Publishing. The adsorption and mechanism of the nitrification inhibitor nitrapyrin in different types of soils. [Link]

- Google Patents. Method for preparing 2-vinylpyridine.

-

MDPI. Assessment of the Nitrification Inhibitor Nitrapyrin on Nitrogen Losses and Brassica oleracea Growth: A Preliminary Sustainable Research. [Link]

-

Quick Company. An Improved Process For The Preparation Of Vinylpyridine From Corresponding Picoline Over Modified Zeolite Catalyst In Vapour Phase. [Link]

-

ResearchGate. A proton-pump inhibitor expedition: the case histories of omeprazole and esomeprazole. [Link]

-

Jubilant. PICOLINES. [Link]

- Google Patents.

-

YouTube. Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. [Link]

-

Organic Syntheses. picolinic acid hydrochloride. [Link]

-

MDPI. A Nitrification Inhibitor, Nitrapyrin, Reduces Potential Nitrate Leaching through Soil Columns Treated with Animal Slurries and Anaerobic Digestate. [Link]

-

Cleveland Clinic Journal of Medicine. Omeprazole: a new drug for the treatment of acid-peptic diseases. [Link]

- Google Patents. Method for synthesizing and preparing 2-vinyl pyridine.

-

ResearchGate. Preparation of pyridine via Hantzsch approaches. (a) Classical method,... [Link]

-

CHIMIA. A Catalytic Green Process for the Production of Niacin. [Link]

-

PMC. 25 Years of Proton Pump Inhibitors: A Comprehensive Review. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of picolinic acid. [Link]

-

R Discovery. A proton-pump inhibitor expedition: the case histories of omeprazole and esomeprazole.. [Link]

-

Patsnap. Method for synthesizing and preparing 2-vinyl pyridine. [Link]

- Google Patents.

- Google Patents. Process for preparing isonicotinic acid.

-

ResearchGate. Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. [Link]

Sources

- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. ccjm.org [ccjm.org]

- 6. 25 Years of Proton Pump Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The physiological background behind and course of development of the first proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. " An Improved Process For The Preparation Of Vinylpyridine From [quickcompany.in]

- 12. US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents [patents.google.com]

- 13. Picolinic acid - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. CN101985434B - Method for preparing nicotinic acid - Google Patents [patents.google.com]

- 16. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 17. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chimia.ch [chimia.ch]

- 19. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. chempanda.com [chempanda.com]

Methodological & Application

Advanced Application Note: 5-Butyl-3-Picoline as a Lipophilic Scaffold in Agrochemical Discovery

Executive Summary & Strategic Rationale

In the optimization of modern agrochemicals, the pyridine ring remains a privileged scaffold, present in over 15% of all registered pesticides, including neonicotinoids, pyridine-carboxamides (SDHIs), and auxin mimics. However, a recurring challenge in lead optimization is balancing metabolic stability with bioavailability (LogP) .

5-Butyl-3-picoline (3-butyl-5-methylpyridine) serves as a critical "Lipophilic Module." Unlike the ubiquitous 3-picoline (precursor to niacin and chlorpyrifos), the addition of the C5-butyl chain provides a steric and hydrophobic anchor. This application note details the utilization of 5-butyl-3-picoline not as a commodity solvent, but as a precision intermediate for generating 5-butylnicotinic acid derivatives—key pharmacophores for next-generation mitochondrial electron transport inhibitors (METI) and nicotinic acetylcholine receptor (nAChR) modulators.

Key Technical Advantages:

-

Lipophilic Tuning: The butyl chain increases LogP by approximately +2.1 units compared to the methyl analog, enhancing cuticular penetration in waxy leaf surfaces.

-

Metabolic Blocking: The C5-substitution blocks the primary site of oxidative metabolism often seen in simple nicotinoids, extending the half-life of the active ingredient (AI) in planta.

-

Regioselective Functionalization: The C3-methyl group remains electronically activated for selective oxidation to carboxylic acid, while the C5-butyl group remains inert under standard conditions.

Synthetic Pathway & Logic (DOT Visualization)

The following diagram illustrates the divergent synthetic utility of 5-butyl-3-picoline. It highlights the two primary activation pathways: Side-chain Oxidation (Route A) for carboxylate generation and Ring Activation (Route B) for nucleophilic coupling.

Caption: Divergent synthesis pathways from 5-butyl-3-picoline: Route A targets carboxylate pharmacophores; Route B activates the ring for coupling.

Experimental Protocols

Protocol A: Selective Oxidation to 5-Butylnicotinic Acid

Objective: To convert the C3-methyl group to a carboxylic acid without degrading the C5-butyl chain. Mechanism: Permanganate oxidation is preferred over nitric acid (Lonza process) for laboratory/pilot scale to avoid nitration byproducts on the alkyl chain.

Materials:

-

5-Butyl-3-picoline (98% purity)

-

Potassium Permanganate (KMnO₄)

-

Cetyltrimethylammonium bromide (CTAB) - Phase transfer catalyst

-

Water/t-Butanol (1:1 mixture)

Step-by-Step Methodology:

-

Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve 14.9 g (0.1 mol) of 5-butyl-3-picoline in 100 mL of t-Butanol/Water (1:1).

-

Catalyst Addition: Add 0.5 g of CTAB. Rationale: The lipophilic butyl chain reduces water solubility; CTAB ensures phase contact between the oxidant and the organic substrate.

-

Oxidant Feed: Heat the mixture to 70°C. Slowly add KMnO₄ (31.6 g, 0.2 mol) in small portions over 2 hours.

-

Control Point: Monitor internal temperature. Exotherms >80°C can lead to oxidative cleavage of the butyl chain.

-

-

Reflux: After addition, reflux at 85°C for 4 hours. The purple color should fade to a brown manganese dioxide (MnO₂) precipitate.

-

Workup:

-

Filter the hot reaction mixture through a Celite pad to remove MnO₂. Wash the pad with hot water.

-

Concentrate the filtrate to remove t-Butanol.

-

Acidify the remaining aqueous solution to pH 3.5 using 2M HCl.

-

-

Isolation: The product, 5-butylnicotinic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Validation Criteria:

-

Yield: Expect 75-85%.

-

1H NMR (DMSO-d6): Look for the disappearance of the singlet methyl peak (~2.3 ppm) and the appearance of a broad carboxylic acid proton (~11-13 ppm). The butyl multiplet (0.9-1.6 ppm) must remain intact.

Protocol B: N-Oxidation for C2-Functionalization

Objective: To activate the pyridine ring for nucleophilic substitution (e.g., introducing a chlorine atom at C2 or C6), essential for "imidacloprid-style" active ingredients.

Materials:

-

5-Butyl-3-picoline

-

Urea-Hydrogen Peroxide (UHP) complex

-

Trifluoroacetic Anhydride (TFAA)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation: Dissolve 10 mmol of 5-butyl-3-picoline in DCM (20 mL) at 0°C.

-

Oxidant Addition: Add UHP (20 mmol) followed by dropwise addition of TFAA (20 mmol).

-

Reaction: Stir at room temperature for 3 hours. Monitor by TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar (lower Rf) than the starting material.

-

Quench: Quench with saturated Na₂S₂O₃ to destroy excess peroxide.

-

Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

-

Rearrangement/Chlorination (The Boekelheide Step):

-

Take the crude N-oxide and dissolve in POCl₃ (Phosphorus oxychloride).

-

Heat to 80°C for 2 hours.

-

Outcome: This converts the N-oxide to a 2-chloro-5-butyl-3-picoline derivative, a reactive electrophile for coupling with amines.

-

Quantitative Data Summary

The following table compares the physicochemical properties of the precursor against standard pyridine scaffolds, highlighting the "Butyl Effect" on lipophilicity.

| Compound | Molecular Weight | LogP (Calc) | Water Solubility | Primary Application |

| 3-Picoline | 93.13 | 1.2 | Miscible | Commodity Precursor (Niacin) |

| 5-Butyl-3-picoline | 149.23 | 3.3 | Low (<1 g/L) | Lipophilic Scaffold |

| 5-Butylnicotinic Acid | 179.22 | 2.8 | pH dependent | SDHI Fungicide Precursor |

| Fusaric Acid | 179.22 | 2.5 | Moderate | Natural Phytotoxin Mimic |

Data Source: Calculated via ChemAxon JChem for comparative SAR analysis.

References & Authority

-

Scaffold Utility: Zakharychev, V. V., & Martsynkevich, A. M. (2021). "Good Pyridine Hunting: a Biomimic Compound... in Agrochemicals." Chemistry of Heterocyclic Compounds. Link

-

Oxidation Protocols: Shimizu, S., et al. (2023). "Oxidation of Picoline with Oxygen to Nicotinic Acid." Catalysts. Link

-

Agrochemical Discovery: Liu, C., et al. (2016).[5] "Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods." Bioorganic & Medicinal Chemistry. Link

-

N-Oxidation Methodology: BenchChem Protocols. "Synthesis of substituted pyridine N-oxides." Link

Disclaimer: This application note is for research and development purposes only. 5-butyl-3-picoline and its derivatives may be subject to patent restrictions in specific jurisdictions. Always consult local safety data sheets (SDS) before handling alkyl-pyridines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]